

Rubraxanthone: A Technical Guide to its Natural Sources, Discovery, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubraxanthone*

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Abstract

Rubraxanthone is a prenylated xanthone, a class of secondary metabolites known for their significant and varied biological activities. First identified in the 1980s, this compound has been isolated from several plant species within the Guttiferae (Clusiaceae) family and has demonstrated considerable potential as an antibacterial, antiplatelet, and cytotoxic agent. Its biosynthesis proceeds via the shikimate pathway. Mechanistically, its anti-inflammatory and anticancer properties are likely mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF- κ B). This technical guide provides an in-depth overview of **Rubraxanthone**, consolidating its natural sources, discovery, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its isolation and bioactivity assessment, along with visualizations of its biosynthetic origin, isolation workflow, and putative mechanism of action to serve as a comprehensive resource for the scientific community.

Discovery and Natural Sources

Rubraxanthone was first reported as a major constituent isolated from the latex of *Garcinia parvifolia* (Miq.) Miq. in a 1988 study detailing its antimicrobial properties.^[1] Since this initial discovery, it has been identified in numerous other species, primarily within the Guttiferae family. The compound is typically found in the stem bark, roots, leaves, and wood (xylem) of these plants.

Table 1: Natural Sources of **Rubraxanthone**

Plant Species	Family	Plant Part(s)	Reference(s)
Garcinia parvifolia	Guttiferae (Clusiaceae)	Latex, Stem Bark	[1][2][3][4]
Garcinia cowa	Guttiferae (Clusiaceae)	Stem Bark, Roots	[2][5]
Garcinia dioica	Guttiferae (Clusiaceae)	Not Specified	[5]
Garcinia griffithii	Guttiferae (Clusiaceae)	Leaves	[6]
Garcinia mangostana	Guttiferae (Clusiaceae)	Root Bark	[6]
Garcinia meruguensis	Guttiferae (Clusiaceae)	Wood (Xylem)	[5][6]
Mesua corneri	Guttiferae (Clusiaceae)	Stem Bark	[6]

| Mesua spp. | Guttiferae (Clusiaceae) | Not Specified | [5] |

The biosynthesis of **Rubraxanthone** is a natural process involving the transformation of primary metabolites.[7][8][9] It originates from the shikimate pathway, which utilizes L-phenylalanine as a key precursor to generate the core xanthone skeleton.[2][7][8][9]

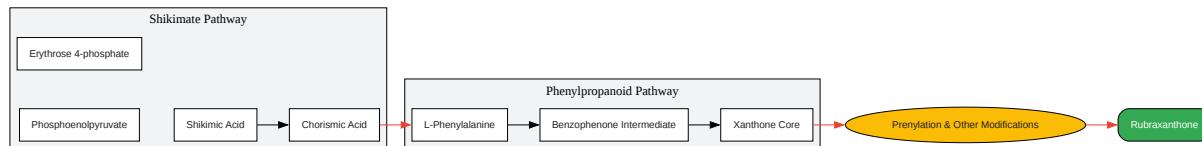
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Figure 1: Simplified biosynthetic origin of **Rubraxanthone**.

Physicochemical Properties

Rubraxanthone is a polyphenol belonging to the xanthone class. Its structure features a 9H-xanthan-9-one core substituted with hydroxy, methoxy, and geranyl groups, contributing to its lipophilic nature and biological activity.

Table 2: Physicochemical Properties of **Rubraxanthone**

Property	Value	Reference(s)
IUPAC Name	1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one	[5]
Molecular Formula	C ₂₄ H ₂₆ O ₆	[5]
Molecular Weight	410.5 g/mol	[5]
Appearance	Yellow powder/crystals	[3][6]
Melting Point	207-209 °C	[6]

| CAS Number | 65411-01-0 | [5] |

Biological and Pharmacological Activities

Rubraxanthone exhibits a wide spectrum of valuable biological activities, identifying it as a promising compound for pharmaceutical research.^{[7][8]} Its activities include antibacterial, antiplatelet, and cytotoxic effects.

Antibacterial Activity

Rubraxanthone has demonstrated potent activity against Gram-positive bacteria, including penicillin-resistant strains of *Staphylococcus aureus*.

Table 3: Antibacterial Activity of **Rubraxanthone**

Bacterial Strain	Activity / Metric	Value (µg/mL)	Reference(s)
Staphylococcus aureus (Normal Strain)	MIC	Strong Activity	[1]

| *Staphylococcus aureus* (Penicillin-Resistant) | MIC | Strong Activity |[\[1\]](#) |

Antiplatelet and Anti-inflammatory Activity

The compound is a known inhibitor of platelet-activating factor (PAF) receptor binding, which is implicated in inflammation, allergy, and thrombosis.^{[2][10]} This contributes to its significant antiplatelet aggregation effects.

Table 4: Antiplatelet Activity of **Rubraxanthone**

Assay / Inducer	Metric	Value (µM)	Reference(s)
-----------------	--------	------------	--------------

| PAF Receptor Binding | IC₅₀ | 18.2 |[\[2\]\[10\]](#) |

Cytotoxic (Anticancer) Activity

Rubraxanthone displays notable cytotoxic activity against various human cancer cell lines, making it a compound of interest in oncology drug discovery.

Table 5: In-Vitro Cytotoxic Activity of **Rubraxanthone**

Cell Line	Cancer Type	Metric	Value	Reference(s)
CEM-SS	T- lymphoblastoid Leukemia	IC ₅₀	5.0 µg/mL	[6]
MCF-7	Breast Adenocarcinoma	IC ₅₀	9.0 µM	[6]
4T1	Murine Breast Cancer	IC ₅₀	10.96 µM	[3]

| B16F10 | Murine Melanoma | - | Inactive | [3] |

Pharmacokinetic Profile

Pharmacokinetic studies in mice provide initial insights into the absorption, distribution, metabolism, and excretion of **Rubraxanthone**.

Table 6: Pharmacokinetic Parameters of **Rubraxanthone** in Mice (Single Oral Dose: 700 mg/kg)

Parameter	Description	Value	Reference(s)
C _{max}	Maximum plasma concentration	4.267 µg/mL	[11]
T _{max}	Time to reach C _{max}	1.5 h	[11]
t _{1/2}	Elimination half-life	6.72 h	[11]

| AUC_{0-∞} | Area under the curve | 560.99 µg·h/L | [11] |

Experimental Protocols

Isolation of Rubraxanthone from *Garcinia parvifolia* Stem Bark

This protocol is adapted from methodologies described for the isolation of xanthones from *Garcinia* species.^{[3][4]}

- Plant Material Preparation: Air-dry the stem bark of *G. parvifolia* at room temperature and grind it into a fine powder.
- Extraction:
 - Macerate the powdered bark (e.g., 3.3 kg) in 90% methanol (e.g., 10 L) at room temperature for 24 hours.^[3] Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.
 - Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
- Fractionation:
 - Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
 - Create a solvent gradient starting with a non-polar solvent and gradually increasing polarity. A common gradient is n-hexane:ethyl acetate (EtOAc), starting from 95:5 and progressing to 87.5:12.5 (v/v).^[3]
 - Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).
- Purification:
 - Combine fractions containing the target compound (as identified by TLC comparison with a standard, if available).
 - Subject the combined fractions to further chromatographic purification, such as repeated column chromatography or preparative TLC.

- Recrystallize the purified compound from an appropriate solvent system (e.g., EtOAc-hexane) to obtain pure **Rubraxanthone** as a yellow powder.[3]
- Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry (MS).

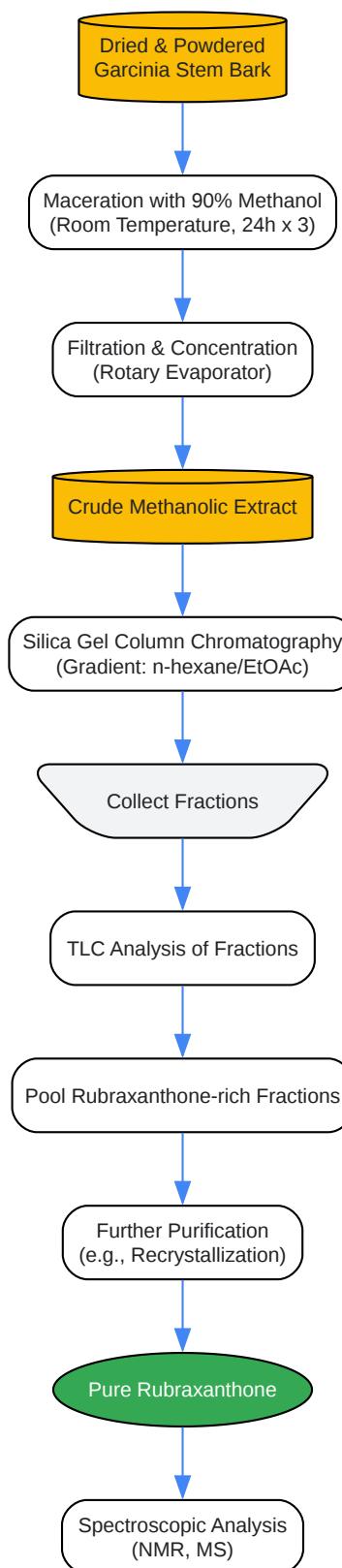
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Figure 2: General workflow for the isolation of **Rubraxanthone**.

In-Vitro Cytotoxicity MTT Assay

This protocol assesses the effect of **Rubraxanthone** on the proliferation of cancer cell lines.

- Cell Culture: Culture human cancer cells (e.g., MCF-7, CEM-SS) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
- Cell Seeding: Seed cells into 96-well plates at a density of approximately 5×10^3 to 1×10^4 cells per well and allow them to adhere for 24 hours.
- Compound Treatment: Prepare a stock solution of **Rubraxanthone** in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
- Incubation: Replace the medium in the wells with the medium containing the various concentrations of **Rubraxanthone**. Incubate the plates for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

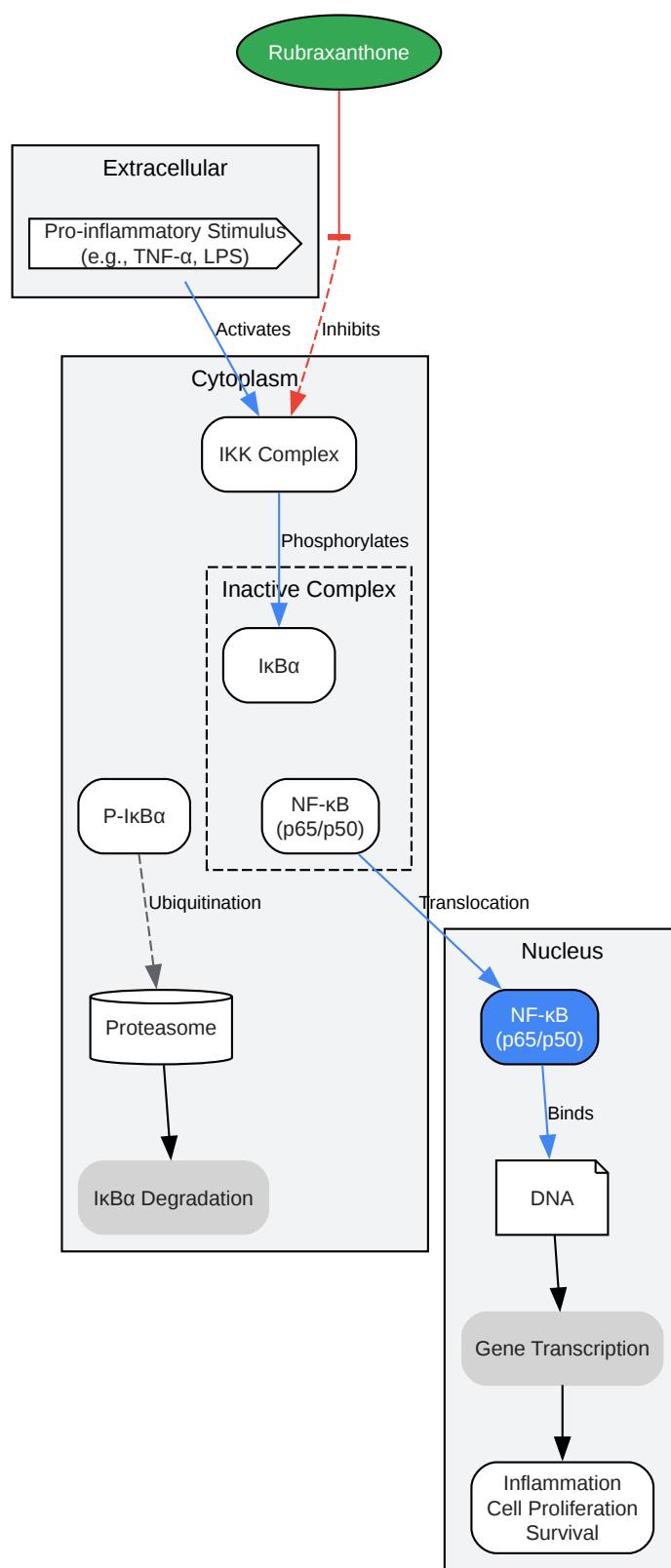
Putative Mechanism of Action: NF-κB Signaling Pathway

While specific studies on **Rubraxanthone**'s molecular mechanism are limited, the anti-inflammatory and anticancer activities of many xanthones are attributed to their ability to

modulate key cellular signaling pathways.[\[12\]](#)[\[13\]](#) A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[\[14\]](#)[\[15\]](#)

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), pro-survival proteins (e.g., Bcl-2), and cell cycle regulators (e.g., Cyclin D1).

Xanthones, likely including **Rubraxanthone**, are thought to exert their therapeutic effects by inhibiting this cascade.[\[12\]](#)[\[13\]](#) They can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes. This action effectively reduces the inflammatory response and can induce cell cycle arrest and apoptosis in cancer cells.[\[12\]](#)[\[16\]](#)



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Figure 3: Putative inhibition of the NF-κB pathway by **Rubraxanthone**.

Conclusion and Future Directions

Rubraxanthone is a multifaceted natural compound with well-documented antibacterial, antiplatelet, and cytotoxic properties. Its consistent presence in the *Garcinia* genus and established biological activities make it a strong candidate for further drug development. Future research should focus on elucidating its specific molecular targets and mechanisms of action, particularly in cancer cell lines where it shows promise. In-vivo efficacy studies and preclinical safety assessments are critical next steps to translate the in-vitro potential of **Rubraxanthone** into a viable therapeutic agent. Furthermore, synthetic derivatization of the **Rubraxanthone** scaffold could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.

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- To cite this document: BenchChem. [Rubraxanthone: A Technical Guide to its Natural Sources, Discovery, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680254#rubraxanthone-natural-sources-and-discovery>]

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